1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14796598
InChI: InChI=1S/C17H17N3O4S/c1-10-9-25-17(18-10)19-16(22)11-6-15(21)20(8-11)12-2-3-13-14(7-12)24-5-4-23-13/h2-3,7,9,11H,4-6,8H2,1H3,(H,18,19,22)
SMILES:
Molecular Formula: C17H17N3O4S
Molecular Weight: 359.4 g/mol

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14796598

Molecular Formula: C17H17N3O4S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C17H17N3O4S
Molecular Weight 359.4 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H17N3O4S/c1-10-9-25-17(18-10)19-16(22)11-6-15(21)20(8-11)12-2-3-13-14(7-12)24-5-4-23-13/h2-3,7,9,11H,4-6,8H2,1H3,(H,18,19,22)
Standard InChI Key KWYUDXUNEYEOAI-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Introduction

Chemical Identity and Nomenclature

The IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide systematically describes its molecular architecture. The core structure comprises:

  • A 2,3-dihydro-1,4-benzodioxin moiety (a benzene ring fused to a 1,4-dioxane ring) at position 6 .

  • A 5-oxopyrrolidine-3-carboxamide backbone, where the pyrrolidine ring is substituted with a ketone group at position 5 and a carboxamide at position 3 .

  • An N-linked 4-methyl-1,3-thiazol-2-yl group, distinguishing it from the more commonly reported 5-methyl-thiazole analog .

Key identifiers include:

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₄S
Molecular Weight359.4 g/mol
CAS Registry NumberNot yet assigned

The absence of a designated CAS number suggests this compound remains under preliminary investigation, with most published data focusing on its 5-methyl-thiazole counterpart .

Synthesis and Structural Modification

While no explicit synthesis protocols for the 4-methyl-thiazole variant are documented, established methods for analogous compounds involve multi-step organic reactions:

Core Pyrrolidine Formation

The 5-oxopyrrolidine ring is typically synthesized via cyclization of γ-aminobutyric acid derivatives or through Michael addition-cyclization cascades. For example, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (PubChem CID 2741832) serves as a common intermediate, where amide coupling introduces the thiazole substituent .

Thiazole Substitution

The 4-methyl-1,3-thiazol-2-amine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine-3-carboxylic acid and the thiazole amine. Stereochemical control at the pyrrolidine C3 position may require chiral auxiliaries or asymmetric catalysis .

Challenges in Isomer-Specific Synthesis

Positional isomerism in thiazole methyl substitution (4- vs. 5-methyl) necessitates precise regiocontrol. The 4-methyl derivative likely requires tailored protecting group strategies or directed ortho-metalation techniques to achieve selective methylation .

Structural and Electronic Features

Quantum mechanical calculations and X-ray crystallography data from related compounds provide insights into its three-dimensional conformation:

Conformational Analysis

  • The benzodioxin ring adopts a nearly planar configuration, with dihedral angles <10° relative to the pyrrolidine ring .

  • The thiazole group exhibits a 60–70° torsion angle relative to the carboxamide plane, minimizing steric clashes between the methyl group and adjacent substituents .

Electronic Properties

Density functional theory (DFT) studies on analog (3S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CID 41081128) reveal:

  • High electron density at the pyrrolidine carbonyl oxygen (Mulliken charge: −0.43 e) facilitates hydrogen bonding with biological targets .

  • The thiazole sulfur atom acts as a weak hydrogen bond acceptor (MEP: −15.2 kcal/mol), contributing to membrane permeability .

Physicochemical and Pharmacokinetic Properties

Extrapolating from the 5-methyl-thiazole analog (water solubility: 20.2 μg/mL at pH 7.4) :

PropertyEstimated Value
logP (Octanol-Water)2.1 ± 0.3
pKa (Carboxamide)3.8
Metabolic Stabilityt₁/₂ > 60 min (human microsomes)

The 4-methyl substitution may slightly increase lipophilicity (ΔlogP +0.2) compared to the 5-methyl isomer due to reduced polarity of the thiazole ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator